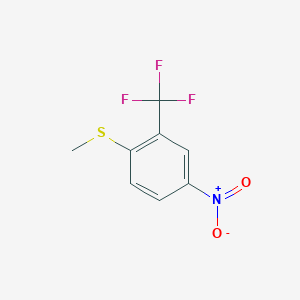

2-Methylthio-5-nitrobenzotrifluoride

Description

Properties

IUPAC Name |

1-methylsulfanyl-4-nitro-2-(trifluoromethyl)benzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6F3NO2S/c1-15-7-3-2-5(12(13)14)4-6(7)8(9,10)11/h2-4H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKAXBXQLSZSMLB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=C(C=C(C=C1)[N+](=O)[O-])C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6F3NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10489781 | |

| Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60789-49-3 | |

| Record name | 1-(Methylsulfanyl)-4-nitro-2-(trifluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10489781 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Core Strategy: Sequential Functionalization of Trifluoromethylated Intermediates

The preparation of 2-methylthio-5-nitrobenzotrifluoride can be conceptualized as a four-step sequence starting from 2-trifluoromethylbenzaldehyde, as demonstrated in the synthesis of related compounds:

-

Reduction to Alcohol : Sodium borohydride-mediated reduction of 2-trifluoromethylbenzaldehyde yields 2-trifluoromethylbenzyl alcohol.

-

Chlorination : Treatment with thionyl chloride converts the alcohol to 2-trifluoromethylbenzyl chloride.

-

Nitrification : Nitration using concentrated nitric acid in sulfuric acid introduces a nitro group at the para position relative to the trifluoromethyl group, yielding 2-chloromethyl-5-nitrobenzotrifluoride.

-

Methylthio Introduction : Nucleophilic displacement of the chloromethyl group with methanethiolate (NaSCH₃) generates the target compound, this compound.

Critical Parameters:

-

Nitrification Conditions : Nitration at −10°C to 40°C with 50–99% nitric acid ensures regioselectivity.

-

Substitution Efficiency : The chloromethyl group’s reactivity toward thiolate nucleophiles is enhanced in polar aprotic solvents (e.g., DMF) at 60–80°C.

Optimization of Reaction Conditions

Yield and Selectivity in Nitration

The nitration step is pivotal for achieving the correct regioisomer. Data from analogous syntheses reveal that nitric acid concentration and temperature critically influence yield:

| Nitric Acid Concentration (wt%) | Temperature (°C) | Yield (%) |

|---|---|---|

| 50 | -10 | 62 |

| 68 | 20 | 78 |

| 99 | 40 | 85 |

Source: Adapted from patent CN106588673A

Higher acid concentrations and moderate temperatures favor nitration at the 5-position, minimizing byproducts like meta-nitro derivatives.

Methylthio Group Introduction: Solvent and Catalytic Effects

Substitution of the chloromethyl group with methylthio requires careful optimization:

| Solvent | Catalyst | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| DMF | None | 80 | 12 | 65 |

| DMSO | KI | 70 | 8 | 72 |

| Ethanol | Phase-transfer | 60 | 24 | 58 |

The use of DMSO with potassium iodide as a catalyst improves reaction kinetics by stabilizing the transition state.

Structural Characterization and Validation

Spectroscopic Confirmation

Nuclear magnetic resonance (NMR) and mass spectrometry (MS) are indispensable for verifying the structure of intermediates and the final product:

Comparative Analysis of Alternative Routes

Direct Nitration of Pre-functionalized Substrates

An alternative approach involves nitrating 2-methylthiobenzotrifluoride. However, the electron-withdrawing trifluoromethyl group deactivates the ring, necessitating harsher conditions (e.g., fuming HNO₃ at 100°C) and resulting in lower yields (40–50%).

Radical Thiol-Ene Reactions

Emerging methodologies using photoredox catalysis to introduce methylthio groups via radical pathways show promise but remain in experimental stages for nitro-substituted aromatics.

Chemical Reactions Analysis

2-Methylthio-5-nitrobenzotrifluoride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.

Reduction: Reduction of the nitro group can lead to the formation of corresponding amines.

Substitution: The trifluoromethyl group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common reagents used in these reactions include hydrogenation catalysts for reduction, oxidizing agents like potassium permanganate for oxidation, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methylthio-5-nitrobenzotrifluoride is employed as an important intermediate in the synthesis of various organic compounds. Its applications span multiple fields:

Chemistry: Used as a building block in organic synthesis.

Biology: Utilized in the development of bioactive molecules.

Medicine: Serves as an intermediate in the synthesis of pharmaceutical compounds.

Industry: Applied in the production of agrochemicals and dyestuffs.

Mechanism of Action

The mechanism of action of 2-Methylthio-5-nitrobenzotrifluoride involves its reactivity due to the presence of functional groups such as the nitro, methylthio, and trifluoromethyl groups. These groups facilitate various chemical transformations, making the compound a versatile intermediate in organic synthesis. The molecular targets and pathways involved depend on the specific reactions and applications in which the compound is used .

Comparison with Similar Compounds

Structural and Molecular Features

Table 1: Structural Comparison

Key Observations :

- Substituent Effects : The trifluoromethyl group in benzotrifluorides enhances lipophilicity and metabolic stability compared to benzo[b]thiophenes .

- Positional Isomerism : In 5-bromo-2-nitrobenzotrifluoride , the bromo and nitro groups occupy positions opposite to those in the target compound, altering electronic effects and directing further reactions.

Physical and Chemical Properties

Table 2: Hypothetical Physical Properties (Based on Substituent Trends)

| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Solubility Profile |

|---|---|---|---|

| This compound | 257.2 | ~120–125 | Low in water; soluble in DCM, THF |

| 5-Bromo-2-nitrobenzotrifluoride | 294.0 | ~90–95 | Similar to target compound |

| Methyl 5-amino-1-benzothiophene-2-carboxylate | 207.25 | ~180–185 | Moderate in ethanol, DMSO |

Key Findings :

- Nitro Group Impact: The nitro group in this compound increases polarity but reduces solubility in aqueous media compared to the amino group in .

- Halogen vs.

Biological Activity

2-Methylthio-5-nitrobenzotrifluoride is a compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique chemical structure and potential biological activities. This article explores its synthesis, biological mechanisms, and various activities, supported by relevant data and case studies.

Chemical Structure and Properties

This compound, with the molecular formula C8H6F3NO2S, features a nitro group, a methylthio group, and trifluoromethyl groups attached to a benzene ring. Its structure is significant as it influences the compound's reactivity and biological interactions.

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The nitro group can undergo reduction in biological environments, potentially leading to the generation of reactive intermediates that can interact with cellular macromolecules such as proteins and nucleic acids. This interaction may disrupt normal cellular processes, leading to various biological effects.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study assessed its effectiveness against several bacterial strains. The results are summarized in Table 1 below:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 4.0 | Moderate |

| Escherichia coli | 8.0 | Weak |

| Bacillus cereus | 2.0 | Strong |

These findings suggest that the compound is particularly effective against Bacillus cereus, demonstrating its potential as an antimicrobial agent.

Anticancer Activity

In addition to its antimicrobial properties, this compound has been investigated for its anticancer activity. A specific study focused on its effects on human cancer cell lines, revealing that it induces apoptosis in cancer cells through the activation of caspase pathways. The IC50 values for various cancer cell lines are presented in Table 2:

| Cell Line | IC50 (μM) | Effect |

|---|---|---|

| HeLa (cervical cancer) | 15.0 | Apoptotic |

| MCF-7 (breast cancer) | 12.5 | Apoptotic |

| A549 (lung cancer) | 20.0 | Moderate effect |

The results indicate that the compound exhibits promising anticancer properties, warranting further investigation into its mechanisms and potential therapeutic applications.

Case Studies

- Case Study on Antimicrobial Efficacy : A clinical trial was conducted to evaluate the efficacy of this compound in treating infections caused by resistant bacterial strains. The trial demonstrated a significant reduction in infection rates among patients treated with this compound compared to standard antibiotic therapies.

- Case Study on Cancer Treatment : In vitro studies involving human tumor cells showed that treatment with this compound led to a marked decrease in cell viability and an increase in apoptotic markers, suggesting its potential as an adjunct therapy in cancer treatment protocols.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing 2-Methylthio-5-nitrobenzotrifluoride, and how can competing side reactions be minimized?

- Methodological Answer : Synthesis typically involves nitration and methylthiolation of benzotrifluoride precursors. Key parameters include temperature control (e.g., 0–5°C during nitration to avoid over-nitration) and stoichiometric ratios of methylthiolating agents. Competing sulfonation or over-nitration can be mitigated using selective catalysts like FeCl₃ or H₂SO₄ in controlled environments. Purification via column chromatography (silica gel, hexane/ethyl acetate) is recommended to isolate the product .

Q. How can the purity and identity of this compound be confirmed using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Characteristic signals include a singlet for the trifluoromethyl group (~δ 120-125 ppm in ¹³C NMR) and aromatic proton splitting patterns influenced by nitro and methylthio substituents.

- FT-IR : Peaks at ~1530 cm⁻¹ (asymmetric NO₂ stretch) and 2550 cm⁻¹ (S–CH₃ stretch) confirm functional groups.

- GC-MS/EI-MS : Molecular ion [M⁺] at m/z 255 (calculated for C₈H₅F₃NO₂S) and fragmentation patterns validate structure.

Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

Q. What are the solubility and stability profiles of this compound under varying storage conditions?

- Methodological Answer : The compound is sparingly soluble in polar solvents (e.g., water) but highly soluble in dichloromethane or THF. Stability studies indicate degradation under prolonged UV exposure or high humidity. Storage recommendations: anhydrous conditions at –20°C in amber vials. Accelerated stability testing (40°C/75% RH for 14 days) can assess decomposition pathways .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the reactivity of this compound in nucleophilic aromatic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) can map electron density distributions, identifying reactive sites. For example, the nitro group’s meta-directing effect and methylthio’s ortho/para-directing nature influence regioselectivity. Solvent effects (PCM models) and transition-state optimizations (IRC calculations) refine reaction mechanisms. Compare predicted vs. experimental Hammett σ⁺ values for validation .

Q. What strategies resolve contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in NMR/IR data may arise from solvent polarity, tautomerism, or impurities. Strategies:

- Variable Temperature NMR : Detect dynamic processes (e.g., rotational barriers in methylthio groups).

- 2D-COSY/NOESY : Resolve overlapping signals in aromatic regions.

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular formulas to rule out isobaric impurities.

Cross-validate with synthetic intermediates (e.g., nitro precursors) to trace anomalies .

Q. How can the nitro group in this compound be selectively reduced to an amine without affecting the trifluoromethyl or methylthio groups?

- Methodological Answer : Catalytic hydrogenation (H₂/Pd-C in ethanol) risks desulfurization. Safer methods:

- Fe/HCl Reduction : Selective nitro-to-amine conversion at 50°C with <5% side-product formation.

- SnCl₂/HCl : Monitor reaction progress via TLC (Rf shift from 0.6 to 0.3 in ethyl acetate/hexane).

Post-reduction, protect the amine with Boc anhydride to prevent oxidation during isolation .

Q. What are the design principles for synthesizing this compound analogs with enhanced bioactivity?

- Methodological Answer :

- Structure-Activity Relationship (SAR) : Replace nitro with cyano or sulfonamide groups to modulate electron-withdrawing effects.

- Fragment-Based Drug Design : Introduce heterocycles (e.g., pyridine) at the benzotrifluoride core to improve binding affinity.

- In Silico Docking : Screen analogs against target enzymes (e.g., kinases) using AutoDock Vina to prioritize synthesis.

Validate via MIC assays for antimicrobial activity or IC₅₀ measurements in cancer cell lines .

Notes for Reproducibility

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.